Cyclobrassinin

Übersicht

Beschreibung

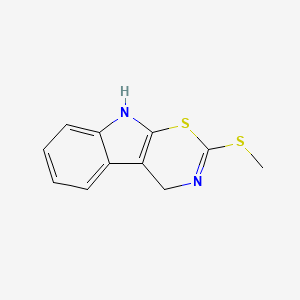

Cyclobrassinin is a naturally occurring phytoalexin found in cruciferous plants. Phytoalexins are antimicrobial and often antioxidative substances synthesized by plants to inhibit the growth of pathogens. This compound is particularly notable for its role in plant defense mechanisms against fungal pathogens. It is derived from indole-3-methanamine and is structurally characterized by a dithiocarbamate group attached to an indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobrassinin can be synthesized through a thiyl radical-mediated intramolecular aromatic substitution. This method involves the use of benzoyl peroxide as an efficient initiator and oxidant. The transformation includes a formal radical 6 and 7-endo-trig cyclization of the corresponding dithiocarbamate derivatives, which are generated from indole-3-methanamines and tryptophan .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of benzoyl peroxide and dithiocarbamate derivatives in a controlled environment ensures the efficient synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclobrassinin undergoes various chemical reactions, including:

Oxidation: The dithiocarbamate group can be oxidized to form sulfoxides or sulfones.

Reduction: The indole ring can be reduced under specific conditions.

Substitution: The dithiocarbamate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Benzoyl peroxide is commonly used as an oxidant.

Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

Substitution: Various alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced indole derivatives.

Substitution: Alkylated dithiocarbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Pathogen Resistance

Cyclobrassinin plays a crucial role in enhancing the resistance of crops, particularly Brassica species, to fungal pathogens. Research indicates that this compound can inhibit the activity of specific detoxifying enzymes produced by pathogens, such as brassinin oxidase, which is responsible for detoxifying phytoalexins in plants. This compound has been shown to act as a competitive inhibitor of these enzymes, thereby preserving the plant's natural defenses against diseases like blackleg caused by Leptosphaeria maculans .

1.2 Induction of Phytoalexin Production

The presence of this compound in plants can stimulate the production of other phytoalexins, enhancing the overall defense response. Studies have demonstrated that plants treated with this compound exhibit increased levels of brassilexin and camalexin, which further bolster their resistance to fungal infections .

Pharmacological Applications

2.1 Antiproliferative Effects

this compound and its analogs have been investigated for their antiproliferative effects on various human cancer cell lines. In vitro studies reveal that this compound can inhibit cell proliferation in cervical adenocarcinoma (HeLa), breast adenocarcinoma (MCF7), and squamous skin carcinoma (A431) cell lines . The mechanism involves the inhibition of indolamine 2,3-dioxygenase, a target implicated in cancer immunosuppression .

2.2 Mechanism of Action

The pharmacodynamic mechanisms of this compound include inducing G1 phase arrest in cancer cells through modulation of signaling pathways such as phosphatidylinositol 3-kinase . Additionally, this compound derivatives have shown promise in enhancing the efficacy of chemotherapeutic agents like paclitaxel in xenograft models .

Biochemical Studies

3.1 Enzyme Interactions

this compound has been characterized as a substrate for specific hydrolases involved in its metabolism. For instance, this compound hydrolase has been isolated and studied for its substrate specificity and kinetic properties, revealing that it exhibits positive substrate cooperativity when interacting with this compound . This enzymatic interaction is critical for understanding how this compound is processed within plant systems and its implications for pathogen resistance.

3.2 Structural Analyses

Research into the structural aspects of this compound has led to the synthesis of isomeric analogs that exhibit varying degrees of biological activity. These studies aim to elucidate structure-activity relationships that could enhance the therapeutic potential of this compound derivatives .

Data Summary

Wirkmechanismus

Cyclobrassinin exerts its effects primarily through its antimicrobial properties. It targets fungal pathogens by disrupting their cellular processes. The dithiocarbamate group is believed to play a crucial role in its antimicrobial activity by interacting with essential enzymes and proteins in the pathogens, leading to their inhibition and eventual death .

Vergleich Mit ähnlichen Verbindungen

Cyclobrassinin is unique among phytoalexins due to its specific structure and mode of action. Similar compounds include:

Brassinin: Another phytoalexin with a similar dithiocarbamate group but different structural configuration.

Camalexin: A phytoalexin with an indole ring but lacking the dithiocarbamate group.

Spirobrassinin: A derivative of this compound with a spirocyclic structure.

Biologische Aktivität

Cyclobrassinin is a phytoalexin derived from plants in the Brassicaceae family, known for its significant biological activities, particularly in the fields of cancer prevention and treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

Overview of this compound

This compound is structurally related to brassinin, another well-studied phytoalexin. Both compounds are produced as part of the plant's defense mechanism against pathogens. This compound has garnered attention for its potential anticancer properties and other biological activities.

Antiproliferative Effects

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study highlighted its impact on the epidermoid carcinoma cell line (KB), showing an IC50 value of 8 μg/mL, indicating substantial effectiveness in inhibiting cancer cell growth .

Table 1: Antiproliferative Activity of this compound and Related Compounds

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | KB (epidermoid carcinoma) | 8 | Induces apoptosis via mitochondrial pathway |

| Brassinin | Caco-2 (colorectal) | 10 | Mitotic phase arrest through microtubule disruption |

| Spirobrassinin | L1210 (leukemia) | >100 | Minimal activity observed |

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells, which is associated with the loss of mitochondrial membrane potential and activation of caspase-3 .

- Chemopreventive Activity : In preclinical models, this compound demonstrated significant chemopreventive effects, inhibiting the formation of preneoplastic lesions in mammary glands by up to 90.9% at a concentration of 10 μmol/L .

Case Studies

A series of case studies have explored the therapeutic potential of this compound in various contexts:

- Cancer Chemoprevention : In animal models treated with DMBA (7,12-dimethylbenz[a]anthracene), this compound significantly reduced mammary gland carcinogenesis, suggesting its role as a preventive agent against breast cancer .

- Antitrypanosomal Activity : Research indicated that this compound also exhibits antiproliferative effects against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests potential applications in treating parasitic infections .

Comparative Analysis with Other Phytoalexins

This compound's biological activity can be compared to other indole phytoalexins:

Table 2: Comparative Biological Activities of Indole Phytoalexins

| Compound | Cancer Cell Line | IC50 (μg/mL) | Antitrypanosomal Activity |

|---|---|---|---|

| This compound | KB | 8 | Moderate |

| Brassinin | Caco-2 | 10 | Low |

| Spirobrassinin | L1210 | >100 | Minimal |

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4,9-dihydro-[1,3]thiazino[6,5-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)13-10(8)15-11/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMVWNMQGBYIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCC2=C(S1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909713 | |

| Record name | 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclobrassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105748-58-1 | |

| Record name | Cyclobrassinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105748-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobrassinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBRASSININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98CHW7GLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclobrassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 - 137 °C | |

| Record name | Cyclobrassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.